

# Structural Elucidation of 2-Methylquinoline-4-carboxamide: A Technical Guide

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## Compound of Interest

Compound Name: **2-Methylquinoline-4-carboxamide**

Cat. No.: **B101038**

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This technical guide provides a comprehensive overview of the structural elucidation of **2-Methylquinoline-4-carboxamide**. The document details the expected spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines detailed experimental protocols for these analytical techniques and includes visualizations for the elucidation workflow and mass spectral fragmentation pathways.

## Predicted Spectroscopic Data

While a complete experimental dataset for **2-Methylquinoline-4-carboxamide** is not readily available in the cited literature, the following data is predicted based on the analysis of structurally related compounds, including 2-methylquinoline, 2-methylquinoline-4-carboxylic acid, and other quinoline derivatives.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data for **2-Methylquinoline-4-carboxamide**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
~2.75	Singlet	-CH <sub>3</sub>
~7.30	Singlet	H-3
~7.50	Triplet	H-6
~7.70	Triplet	H-7
~7.80	Doublet	H-5
~8.05	Doublet	H-8
~7.6 (broad)	Singlet	-CONH <sub>2</sub> (1H)
~8.2 (broad)	Singlet	-CONH <sub>2</sub> (1H)

Table 2: Predicted <sup>13</sup>C NMR Data for **2-Methylquinoline-4-carboxamide**

Chemical Shift ( $\delta$ , ppm)	Assignment
~25.0	-CH <sub>3</sub>
~118.0	C-3
~124.0	C-4a
~124.5	C-6
~126.0	C-8
~129.0	C-5
~130.0	C-7
~145.0	C-4
~148.0	C-8a
~158.0	C-2
~169.0	C=O

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **2-Methylquinoline-4-carboxamide**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350 - 3180	Strong, Broad	N-H stretch (amide)
3060 - 3020	Medium	C-H stretch (aromatic)
2960 - 2850	Medium	C-H stretch (methyl)
~1680	Strong	C=O stretch (amide I)
~1620	Medium	N-H bend (amide II)
1600 - 1450	Medium-Strong	C=C and C=N stretch (ring)
~850 - 750	Strong	C-H bend (out-of-plane)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **2-Methylquinoline-4-carboxamide**

m/z	Relative Intensity	Assignment
186	High	[M] <sup>+</sup> (Molecular Ion)
170	High	[M - NH <sub>2</sub> ] <sup>+</sup>
142	Medium	[M - CONH <sub>2</sub> ] <sup>+</sup>
115	Medium	[C <sub>9</sub> H <sub>7</sub> ] <sup>+</sup> (Loss of HCN from 142)

## Experimental Protocols

### NMR Spectroscopy

This protocol outlines the general procedure for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra of **2-Methylquinoline-4-carboxamide**.<sup>[6]</sup>

- Sample Preparation:
  - Weigh approximately 5-10 mg of the sample for  $^1\text{H}$  NMR and 20-25 mg for  $^{13}\text{C}$  NMR.
  - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a clean, dry NMR tube. DMSO-d<sub>6</sub> is often preferred for carboxamides to observe the exchangeable amide protons.
  - Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.
  - Cap the NMR tube and invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.
- Spectrometer Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer's magnetic field on the deuterium signal of the solvent.
  - Optimize the magnetic field homogeneity by shimming to obtain sharp and symmetrical peaks.
- $^1\text{H}$  NMR Spectrum Acquisition:
  - A standard single-pulse experiment is typically used.
  - Key parameters to set include spectral width (e.g., -2 to 12 ppm), acquisition time (~2-4 seconds), relaxation delay (1-5 seconds), and the number of scans (typically 8-16 for a sample of this concentration).
- $^{13}\text{C}$  NMR Spectrum Acquisition:
  - A proton-decoupled pulse sequence is commonly used to simplify the spectrum.
  - A larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase the spectrum to obtain a flat baseline.
  - Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

The thin solid film method is a common and straightforward technique for obtaining the IR spectrum of a solid sample.<sup>[7]</sup>

- Sample Preparation:
  - Place a small amount (a few milligrams) of **2-Methylquinoline-4-carboxamide** into a clean, dry vial.
  - Add a few drops of a volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone) to dissolve the solid completely.
  - Using a pipette, place a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
  - Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
- Spectrum Acquisition:
  - Place the salt plate in the sample holder of the FT-IR spectrometer.
  - Acquire a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or

transmittance spectrum.

- Post-Acquisition:

- Clean the salt plate thoroughly with a suitable solvent (e.g., acetone) and return it to a desiccator for storage.

## Mass Spectrometry

This protocol describes the general procedure for obtaining an Electron Ionization (EI) mass spectrum.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Sample Introduction:

- Ensure the sample is pure and free of non-volatile impurities.
  - Introduce a small amount of the sample (typically in the microgram range) into the ion source. For a solid sample with sufficient volatility, a direct insertion probe can be used. The probe is heated to vaporize the sample directly into the ion source.

- Ionization:

- The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
  - This causes the molecules to ionize and fragment.

- Mass Analysis:

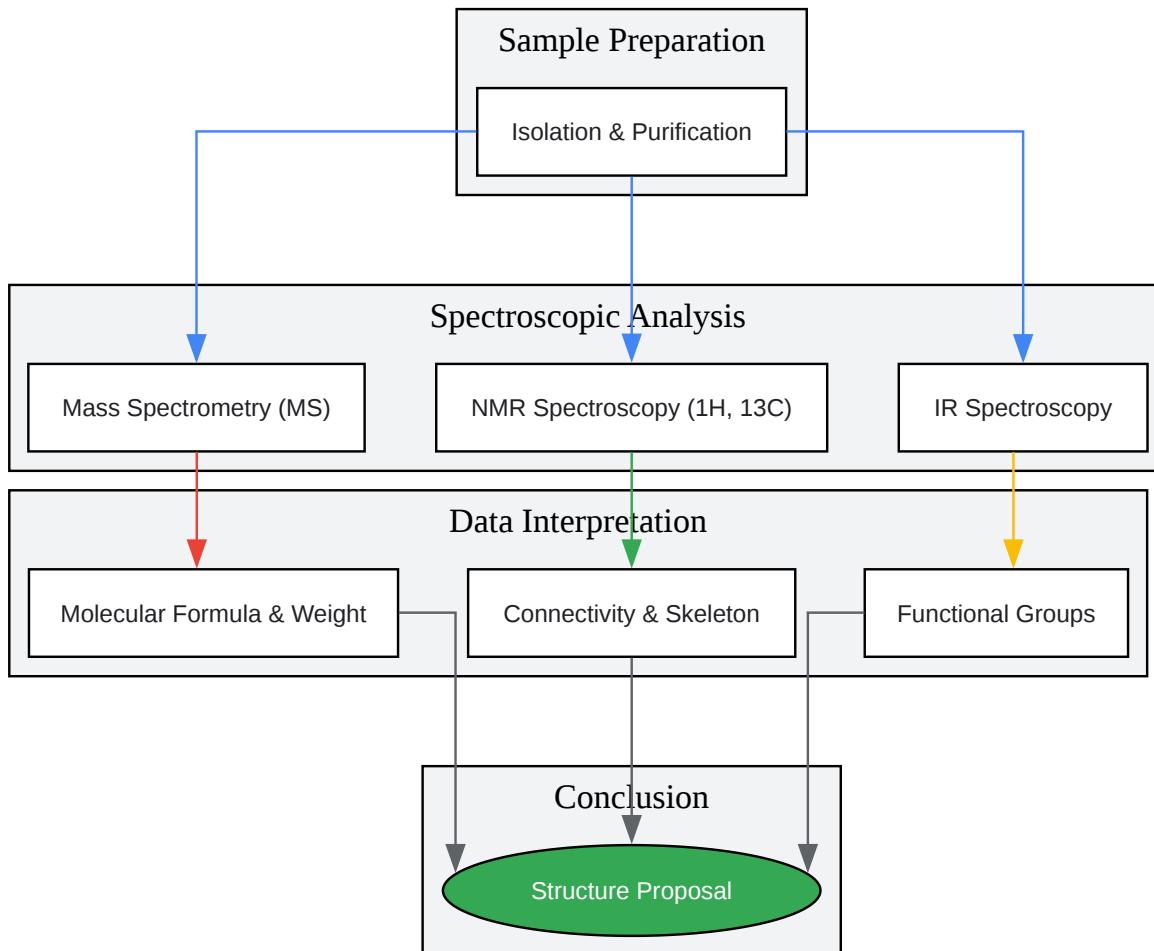
- The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
  - The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).

- Detection:

- An electron multiplier or other detector records the abundance of ions at each  $m/z$  value.
  - The output is a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

# Visualizations

## Structural Elucidation Workflow



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A general workflow for the structural elucidation of an organic compound.

## Mass Spectrometry Fragmentation Pathway

Predicted ESI-MS fragmentation pathway for **2-Methylquinoline-4-carboxamide**.

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